molecular formula C7H6FNO3 B1344191 2-Fluoro-5-methyl-4-nitrophenol CAS No. 63762-80-1

2-Fluoro-5-methyl-4-nitrophenol

Cat. No. B1344191
CAS RN: 63762-80-1
M. Wt: 171.13 g/mol
InChI Key: SPJZXYAUBGEMBX-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-nitrophenol is a chemical compound with the CAS Number: 63762-80-1 . It has a molecular weight of 171.13 . The IUPAC name for this compound is 2-fluoro-5-methyl-4-nitrophenol .


Physical And Chemical Properties Analysis

2-Fluoro-5-methyl-4-nitrophenol is a solid at room temperature . It has a melting point of 110-112 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

“2-Fluoro-4-nitrophenol” may be used in chemical synthesis . It’s a derivative of m-fluoronitrobenzene, and its crystal structure has been studied using the X-ray diffraction technique .

Nitrophenol Reduction

Nitrophenols, including 2-nitrophenol (2-NP), 4-nitrophenol (4-NP), and 2,4-dinitrophenol (2,4-NP), are among the 126 priority toxic pollutants identified by the US Environmental Protection Agency . The catalytic reduction of these toxic nitrophenols into harmless aminophenols is a straightforward process . Compounds like “2-Fluoro-4-nitrophenol” could potentially be used in this process.

Drug Intermediate

The reduction of nitrophenols to aminophenols results in a helpful drug intermediate . This process is catalyzed by noble metals such as Ag, Au, Pd, and Pt .

Preparation of Other Compounds

“4-Fluoro-2-nitrophenol” may be used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .

Building Block in Chemical Reactions

Compounds like “4-Fluoro-2-methyl-5-nitrophenol” can be applied in a variety of chemical reactions . The fluorinated phenol has been reported as a building block to prepare compounds with biological relevance .

Research on Metal-Organic Frameworks (MOFs)

Metal–organic frameworks (MOFs), as a porous material, are composed of inorganic nodes and organic ligands . Catalysts containing Co, Ni, Cr, or Zn can promote the hydrolysis of NaBH4 to generate H2, which is conducive to the catalytic effect of the reduction of nitrophenols . Compounds like “2-Fluoro-4-nitrophenol” could potentially be used in this research.

Safety and Hazards

2-Fluoro-5-methyl-4-nitrophenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-fluoro-5-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJZXYAUBGEMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304164
Record name 2-Fluoro-5-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63762-80-1
Record name 2-Fluoro-5-methyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63762-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 26.6 grams (0.21 mole) of the fluorophenol in 63 ml. of acetic acid and 8.5 ml. of sulfuric acid was stirred at 8°-12° C. While the mixtute was cooled and stirred, a solution of 15 grams of sodium nitrite in 42 ml. of water was added dropwise over a period of about 1 hour. Stirring was continued for an additional 30 minutes. The mixture then was poured into a large volume of ice water. The resulting crude product was collected by filtration, thoroughly washed with water, and air dried while on the filter. The resulting crude nitroso compound then was added in portions to a stirred solution of 20 ml. of 70 percent nitric acid and 60 ml. of water maintained at 40°-50° C. Heating and stirring were continued until the evolution of brown fumes became negligible. The mixture then was poured into ice water, and the crude product was collected. The crude product then was recrystallized from ethanol-water to obtain a first and a second crop. A total of 25.4 grams (70 percent) of 2-fluoro-4-nitro-5-methylphenol was obtained, m.p. 110°-111.5° C.
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